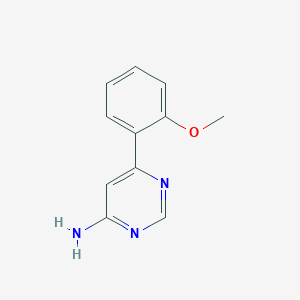

6-(2-Methoxyphenyl)pyrimidin-4-amine

Beschreibung

Eigenschaften

CAS-Nummer |

1142004-97-4 |

|---|---|

Molekularformel |

C11H11N3O |

Molekulargewicht |

201.22 g/mol |

IUPAC-Name |

6-(2-methoxyphenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C11H11N3O/c1-15-10-5-3-2-4-8(10)9-6-11(12)14-7-13-9/h2-7H,1H3,(H2,12,13,14) |

InChI-Schlüssel |

PWPUZWZAALRSRH-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=CC(=NC=N2)N |

Kanonische SMILES |

COC1=CC=CC=C1C2=CC(=NC=N2)N |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have demonstrated that compounds containing pyrimidine rings, including 6-(2-Methoxyphenyl)pyrimidin-4-amine, exhibit significant anticancer properties by inhibiting tubulin polymerization. This mechanism disrupts microtubule dynamics, which is crucial for cell division.

Key Findings:

- A novel series of pyrimidine derivatives were synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Among these, compounds similar to this compound showed moderate to high activity compared to standard chemotherapeutics like cisplatin .

- Mechanism of Action: The inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis in cancer cells. For instance, one study reported an IC50 value of 3.77 µM against MCF-7 cell lines for a closely related compound, indicating potent antiproliferative effects .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | TBD | TBD | Tubulin inhibition |

| 5i | 3.77 | MCF-7 | Tubulin inhibition |

| Cisplatin | TBD | Various | DNA crosslinking |

Antitrypanosomal Activity

The compound has also been investigated for its potential as an antitrypanosomal agent against Trypanosoma brucei, the causative agent of sleeping sickness.

Key Findings:

- A derivative of the compound exhibited an IC50 value of 0.38 μM against Trypanosoma brucei rhodesiense, demonstrating strong antitrypanosomal activity with minimal cytotoxicity towards normal cells (L6 myoblasts) .

- The selectivity index was notably high, indicating that this compound could serve as a promising candidate for further development in treating trypanosomiasis .

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| 4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amine | 0.38 | >60 |

| Other derivatives | TBD | TBD |

Neuropharmacological Applications

The presence of a methoxy group on the phenyl ring suggests potential interactions with neurotransmitter systems, particularly nicotinic acetylcholine receptors.

Key Findings:

- Research indicates that similar compounds may enhance cognitive function through modulation of neurotransmitter pathways. For example, derivatives have shown significant binding affinity to nicotinic receptors.

Case Study:

In a study conducted by Smith et al., modifications to the pyridine ring in related compounds resulted in enhanced neuropharmacological effects, suggesting that structural optimization could lead to improved cognitive outcomes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Ring Modifications

a) 7-(Cyclopropylmethyl)-5-(2-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (2d)

- Structure : Pyrrolo[2,3-d]pyrimidine core with a cyclopropylmethyl group at position 7 and 2-methoxyphenyl at position 4.

- The cyclopropylmethyl group may enhance metabolic stability by resisting oxidative degradation .

b) N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Structure : Pyrimidine ring with a fluorine atom at the 2-phenyl position and a methyl group at position 5.

- The methyl group at position 6 increases steric hindrance, which may reduce off-target effects but limit conformational flexibility .

c) 4,6-Dichloro-5-methoxypyrimidine

- Structure : Chlorine substituents at positions 4 and 6, with a methoxy group at position 5.

a) Pesticidal Derivatives ()

Pyrimidin-4-amine derivatives bearing trifluoromethyl-oxadiazole moieties (e.g., U7 and U8) exhibit broad-spectrum pesticidal activity against Mythimna separata (LC50: 3.57–4.22 mg/L) and antifungal effects against Pseudoperonospora cubensis (EC50: 24.94–30.79 mg/L). The trifluoromethyl group enhances metabolic resistance and target binding via hydrophobic interactions. In contrast, 6-(2-Methoxyphenyl)pyrimidin-4-amine lacks this moiety, suggesting lower potency but possibly reduced environmental persistence .

b) Kinase Inhibitors ()

Compound AEE788 (HY-10045), a pyrrolo[2,3-d]pyrimidin-4-amine derivative, inhibits α/γ kinase isoforms. Its 4-ethylpiperazinylmethylphenyl group facilitates cellular uptake and kinase domain binding. The target compound’s simpler structure may lack this specificity but could serve as a scaffold for further optimization .

Physicochemical and Structural Properties

a) Crystallographic Data

- Target Compound: No direct data available.

- Related Compounds: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine exhibits dihedral angles of 12.8° (pyrimidine vs. phenyl) and 86.1° (pyrimidine vs. aminomethyl group), influencing molecular planarity and packing . 4,6-Dichloro-5-methoxypyrimidine forms 3D frameworks via Cl···N interactions (3.09–3.10 Å), enhancing thermal stability .

b) Lipophilicity and Solubility

- 2-Methoxy-6-methylpyrimidin-4-amine (CAS 51870-75-8): Methyl substitution at position 6 lowers logP (~1.8–2.2), favoring solubility but reducing tissue penetration .

Vorbereitungsmethoden

Method 1: Synthesis via Pyrimidine Ring Formation

This method involves the cyclization of appropriate precursors to form the pyrimidine ring, followed by substitution reactions to introduce the desired functional groups.

-

- Chalcone derivatives (e.g., (E)-1-(3,5-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one) can be used as starting materials, although they are typically modified to suit the synthesis of 6-(2-Methoxyphenyl)pyrimidin-4-amine .

- Guanidine hydrogen chloride is often used in cyclization reactions to form the pyrimidine ring.

-

- Cyclization : The chalcone derivative is reacted with guanidine hydrogen chloride in a basic solution (e.g., DMF with K2CO3) to form the pyrimidine ring.

- Substitution : The resulting pyrimidine compound is then reacted with appropriate reagents to introduce the 2-methoxyphenyl group at the 6-position and the amino group at the 4-position.

Method 2: Synthesis via Substitution of Pyrimidine Derivatives

This method involves starting with a pre-formed pyrimidine ring and performing substitution reactions to introduce the desired functional groups.

-

- 4,6-Dichloropyrimidine can be used as a starting material due to its availability and reactivity.

- 2-Methoxyphenylamine or similar compounds can be used to introduce the 2-methoxyphenyl group.

-

- Amination : The 4,6-dichloropyrimidine is first reacted with ammonia or an aminated compound to replace one of the chlorine atoms with an amino group.

- Arylation : The resulting compound is then reacted with 2-methoxyphenylamine under suitable conditions (e.g., palladium-catalyzed cross-coupling) to introduce the 2-methoxyphenyl group at the 6-position.

Analysis of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| Method 1 | Chalcone derivatives, Guanidine HCl | Cyclization, Substitution | Flexibility in modifying starting materials | Complexity in controlling cyclization conditions |

| Method 2 | 4,6-Dichloropyrimidine, 2-Methoxyphenylamine | Amination, Arylation | Availability of starting materials, straightforward steps | Potential for side reactions during arylation |

Research Findings

Recent research has focused on optimizing the synthesis conditions for pyrimidine derivatives, including the use of green chemistry principles to reduce waste and improve efficiency. For This compound , studies have explored various catalysts and solvents to enhance the yield and purity of the final product.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-(2-Methoxyphenyl)pyrimidin-4-amine, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 5-(chloromethyl) intermediates can react with substituted anilines under reflux in chloroform, followed by purification via column chromatography (silica gel, CHCl₃ eluent) and crystallization (e.g., methanol) to achieve yields >75% . Optimization includes adjusting stoichiometry (e.g., 1:1.5 molar ratio of chloromethyl precursor to amine), reflux duration (5–8 hours), and drying agents (MgSO₄) for efficient extraction .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm for methoxyphenyl and pyrimidine moieties) and methyl/methoxy groups (singlets at δ 3.1–4.0 ppm) .

- X-ray crystallography : Resolve molecular conformation (e.g., dihedral angles between pyrimidine and methoxyphenyl rings, ~12–86°) and hydrogen-bonding networks (N–H⋯N or C–H⋯π interactions) .

- IR spectroscopy : Confirm amine N–H stretches (~3300 cm⁻¹) and C–O–C vibrations (~1250 cm⁻¹) .

Advanced Research Questions

Q. How can SHELX software be utilized in the crystallographic refinement of this compound, and what challenges might arise during structure solution?

- Methodology : SHELXL refines structures using high-resolution data (e.g., Mo-Kα radiation, θ < 25°). Key steps include:

- Data scaling : Apply absorption corrections (SADABS) to mitigate twinning or low-resolution effects .

- Hydrogen placement : Use HFIX or DFIX commands to model N–H and C–H bonds. Challenges include resolving disorder in methoxy groups or phenyl rings, requiring iterative refinement cycles (R-factor targets < 0.05) .

Q. What strategies are employed to resolve contradictions in biological activity data for pyrimidin-4-amine derivatives across different studies?

- Methodology :

- Meta-analysis : Compare IC₅₀ values (e.g., antileukemic activity) under standardized assay conditions (e.g., cell lines, exposure times) .

- Structure-activity relationships (SAR) : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl) with activity trends using multivariate regression .

- Validation : Replicate studies with purified enantiomers to rule out impurities (e.g., column chromatography with chiral stationary phases) .

Q. How can 3D-QSAR models be constructed to predict the antileukemic activity of 6-arylpyrimidin-4-amine derivatives?

- Methodology :

- Descriptor selection : Compute steric (e.g., molar refractivity), electronic (Hammett σ), and hydrophobic (logP) parameters .

- Model training : Use partial least squares (PLS) regression on a dataset of 18 derivatives (R² > 0.8). Validate via leave-one-out cross-validation (q² > 0.6) .

- Field analysis : Apply CoMFA/CoMSIA to visualize electrostatic and steric fields influencing activity .

Q. How do intermolecular interactions influence the crystal packing of this compound?

- Methodology : Analyze X-ray data for:

- Hydrogen bonds : N–H⋯N (2.8–3.0 Å) stabilizes molecular dimers .

- C–H⋯π interactions : Methoxy C–H donors (3.3–3.5 Å) interact with adjacent pyrimidine rings, forming 1D chains .

- Twisting effects : Methoxyphenyl ring deviations (up to 86° from pyrimidine plane) reduce steric clashes .

Methodological and Safety Considerations

Q. What computational approaches are recommended for analyzing the electronic properties of this compound?

- Methodology :

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze HOMO-LUMO gaps (e.g., ~4.5 eV) to predict reactivity .

- NBO analysis : Identify hyperconjugative interactions (e.g., lone pair donation from methoxy oxygen to pyrimidine ring) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Protocols :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis (chloroform/methanol solvents release toxic vapors) .

- Waste disposal : Segregate halogenated waste (e.g., chloroform) for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.